Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt

Drug Metabolism Phase II Conjugation Urinary Metabolite Profiling

Mexiletine N-carbonyloxy β-D-glucuronide sodium salt (CAS 915202-34-5) is the synthetic sodium salt of the primary phase II metabolite of the class IB antiarrhythmic agent mexiletine. This N-carbonyloxy glucuronide conjugate was first synthesized and fully characterized in 2010 , providing an authentic reference standard that had been unavailable during earlier metabolic studies.

Molecular Formula C18H24NNaO9
Molecular Weight 421.378
CAS No. 915202-34-5
Cat. No. B589878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt
CAS915202-34-5
Synonyms1-[N-[2-(2,6-Dimethylphenoxy)-1-methylethyl]carbamate] β-D-Glucopyranuronic Acid Sodium Salt; 
Molecular FormulaC18H24NNaO9
Molecular Weight421.378
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]
InChIInChI=1S/C18H25NO9.Na/c1-8-5-4-6-9(2)14(8)26-7-10(3)19-18(25)28-17-13(22)11(20)12(21)15(27-17)16(23)24;/h4-6,10-13,15,17,20-22H,7H2,1-3H3,(H,19,25)(H,23,24);/q;+1/p-1/t10?,11-,12-,13+,15-,17-;/m0./s1
InChIKeyHEJJSRPFAUQEMM-BCTACURGSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mexiletine N-Carbonyloxy β-D-Glucuronide Sodium Salt (CAS 915202-34-5): Reference Standard for the Major Urinary Metabolite of Mexiletine


Mexiletine N-carbonyloxy β-D-glucuronide sodium salt (CAS 915202-34-5) is the synthetic sodium salt of the primary phase II metabolite of the class IB antiarrhythmic agent mexiletine. This N-carbonyloxy glucuronide conjugate was first synthesized and fully characterized in 2010 [1], providing an authentic reference standard that had been unavailable during earlier metabolic studies [2]. The compound features a carbamyl O-β-D-glucuronide linkage—a relatively rare conjugation pathway in amine-containing drugs—and is now employed as an analytical standard for the unambiguous identification and quantification of mexiletine metabolism.

Why Generic Mexiletine or Other Mexiletine Metabolites Cannot Substitute for Mexiletine N-Carbonyloxy β-D-Glucuronide Sodium Salt in Analytical and Pharmacological Studies


Mexiletine N-carbonyloxy β-D-glucuronide sodium salt cannot be replaced by the parent drug mexiletine, other phase I metabolites (e.g., p-hydroxy-mexiletine, hydroxymethyl-mexiletine, N-hydroxy-mexiletine), or the alternative glucuronide conjugate N-hydroxymexiletine glucuronide. Each candidate differs profoundly in three dimensions critical for research and analytical applications: (1) metabolic abundance—this N-carbonyloxy conjugate accounts for ~80% of total mexiletine glucuronide excreted in human urine, dwarfing the contribution of N-hydroxymexiletine glucuronide [1]; (2) pharmacological activity—the N-carbonyloxy glucuronide exhibits virtually complete loss of sodium channel blocking activity (>10-fold less potent than mexiletine), whereas phase I hydroxylated metabolites retain substantial activity [2]; and (3) chemical stability—the N-carbonyloxy linkage is stable to acid hydrolysis, in contrast to the acid-labile N-O-C linkage of N-hydroxymexiletine glucuronide [3][4]. These differences render generic substitution analytically and pharmacologically invalid.

Quantitative Differentiation of Mexiletine N-Carbonyloxy β-D-Glucuronide Sodium Salt from Closest Analogs: Head-to-Head Evidence for Procurement Decisions


Metabolic Abundance: N-Carbonyloxy Glucuronide Dominates Urinary Recovery vs. N-Hydroxymexiletine Glucuronide

Mexiletine N-carbonyloxy β-D-glucuronide is the predominant mexiletine glucuronide species in human urine. Its estimated urinary recovery corresponds to approximately 80% of total mexiletine glucuronide and over 25% of the administered drug dose [1]. By contrast, N-hydroxymexiletine glucuronide—long misidentified as the major conjugate—represents a much smaller fraction of the excreted dose [2].

Drug Metabolism Phase II Conjugation Urinary Metabolite Profiling

Pharmacological Activity: Near-Complete Abolition of Sodium Channel Blockade by N-Carbonyloxy Glucuronide vs. Mexiletine

Conjugation of mexiletine with glucuronic acid via the N-carbonyloxy linkage results in near-total loss of sodium channel blocking activity. The half-maximal inhibitory concentration (IC₅₀) for tonic block of skeletal muscle sodium currents by mexiletine N-carbonyloxy β-D-glucuronide (NMG) exceeds 1000 μM, compared to 75.3 ± 8.0 μM for mexiletine (Mex) [1]. This represents a >10-fold reduction in potency. For use-dependent block at 10 Hz, NMG IC₅₀ exceeds 500 μM versus 23.6 ± 2.8 μM for Mex (>20-fold reduction) [1]. Phase I hydroxylated metabolites (PHM, HMM, NHM) retain substantial activity, with IC₅₀ values of 309.1, 412.1, and 663.0 μM respectively [1].

Sodium Channel Pharmacology Metabolite Activity Profiling Use-Dependent Block

Structural and Analytical Differentiation: Unique Mass Spectral Signature Distinguishes N-Carbonyloxy Glucuronide from Alternative Conjugates

The N-carbonyloxy β-D-glucuronide conjugate of mexiletine exhibits a distinct mass spectral signature that enables unambiguous differentiation from other possible glucuronide conjugates. Negative-ion electrospray ionization mass spectrometry (ESI-MS) yields a deprotonated molecular ion [M-H]⁻ at m/z 398, which is 44 Da higher than the mass of a hypothetical direct N-glucuronide of mexiletine (m/z 354) [1]. Positive-ion collision-induced dissociation (CID) of the ammonium adduct [M+NH₄]⁺ at m/z 417 produces diagnostic fragment ions at m/z 224, 180, and 58 [1]. The 44 Da mass increment corresponds to the carbonyloxy (–CO₂–) moiety bridging the mexiletine secondary amine and the glucuronic acid, a structural feature absent in N-hydroxymexiletine glucuronide (which features an N-O-C linkage) and in hypothetical direct N-glucuronides.

Mass Spectrometry Metabolite Identification LC-MS/MS Method Development

Chemical Stability: Differential Acid Hydrolysis Behavior Distinguishes N-Carbonyloxy Glucuronide from N-Hydroxymexiletine Glucuronide

Mexiletine N-carbonyloxy β-D-glucuronide and N-hydroxymexiletine glucuronide exhibit opposite behavior under acidic hydrolysis conditions. The N-carbonyloxy conjugate releases intact mexiletine upon acid hydrolysis, enabling its quantification by difference between hydrolyzed and non-hydrolyzed samples [1]. In contrast, N-hydroxymexiletine glucuronide was explicitly characterized as an 'acid-labile conjugate' by Turgeon et al. (1992), with its N-O-C linkage susceptible to degradation under acidic conditions [2]. This differential stability has direct implications for sample preparation protocols in bioanalytical workflows.

Metabolite Stability Acid Hydrolysis Sample Preparation

Availability as a Fully Characterized Synthetic Reference Standard: First Synthesis Enables Procurement of Authentic Material

Prior to 2010, mexiletine N-carbonyloxy β-D-glucuronide was only available as an isolate from human urine, precluding its use as a certified reference standard of defined purity. Cavalluzzi et al. (2010) reported the first convergent chemical synthesis and full spectroscopic characterization of the compound as its sodium salt [1]. The synthesis provides the compound in moderate yield with full ¹H-NMR, ¹³C-NMR, IR, and MS characterization, enabling procurement as an authentic reference standard with traceable identity and purity [1]. This contrasts with N-hydroxymexiletine glucuronide, for which a synthetic route was described earlier (Turgeon et al., 1992 [2]) but which was subsequently recognized as a minor, acid-labile metabolite rather than the major glucuronide species.

Reference Standard Synthesis Analytical Chemistry Metabolite Authenticity

High-Impact Application Scenarios for Mexiletine N-Carbonyloxy β-D-Glucuronide Sodium Salt (CAS 915202-34-5) Based on Quantitative Evidence


LC-MS/MS Method Development and Validation for Mexiletine Metabolic Profiling in Clinical Pharmacokinetic Studies

As the metabolite representing ~80% of total mexiletine glucuronide excretion and >25% of the administered dose [1], this authentic reference standard is indispensable for developing and validating quantitative LC-MS/MS methods that accurately capture the major elimination pathway of mexiletine. Its unique mass spectral signature (m/z 398 [M-H]⁻; fragments m/z 224, 180, 58) provides definitive multiple reaction monitoring (MRM) transitions for selective quantification [2], while its acid stability enables reliable hydrolysis-based sample preparation protocols [2]. Methods validated with this standard avoid the systematic quantification errors that would result from reliance on N-hydroxymexiletine glucuronide.

Negative Control in Voltage-Gated Sodium Channel Pharmacology Assays

With an IC₅₀ for tonic sodium channel block exceeding 1000 μM—representing a >10-fold reduction in potency compared to mexiletine (IC₅₀ = 75.3 μM)—and use-dependent block IC₅₀ exceeding 500 μM (>20-fold reduction) [1], this compound serves as the only pharmacologically silent mexiletine-derived negative control. Phase I hydroxylated metabolites retain measurable activity (IC₅₀ values ranging from 309 to 663 μM) and cannot fulfill this role. Laboratories investigating structure-activity relationships of sodium channel blockers or screening novel mexiletine analogs require this inactive conjugate to establish baseline noise levels in electrophysiological recordings.

Reference Standard for Carbamoyl Glucuronide Conjugation Pathway Studies in Drug Metabolism Research

N-Carbonyloxy glucuronides represent a relatively rare phase II conjugation pathway for amine-containing drugs [1][2]. This compound provides a well-characterized exemplar for studying the formation, stability, and analytical behavior of carbamoyl O-β-D-glucuronides. Its availability as a fully synthesized and spectroscopically characterized reference standard [3] enables its use as a model substrate or authentic standard in research programs investigating this unusual biotransformation pathway across different drug classes, including comparative studies with tocainide carbamoyl glucuronide.

Forensic Toxicology and Anti-Doping Analysis: Definitive Identification of Mexiletine Ingestion via Urinary Metabolite Confirmation

In forensic and anti-doping contexts, detection of the parent drug alone may be inconclusive due to rapid metabolism (<10% of mexiletine excreted unchanged in urine) [1]. The N-carbonyloxy β-D-glucuronide, as the dominant urinary species, provides a longer detection window and higher analyte abundance. Its characteristic 44 Da mass increment relative to direct glucuronide conjugates and its distinct CID fragmentation pattern [2] allow laboratories to meet World Anti-Doping Agency (WADA) or forensic identification criteria (minimum of three diagnostic ions) for confirmatory analysis.

Quote Request

Request a Quote for Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.